5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-

Overview

Description

5,8,10,14-Eicosatetraenoic acid, 12-oxo-, (5Z,8Z,10E,14Z)-, also known as 12-oxo-5,8,10,14-eicosatetraenoic acid or 12-oxo-ETE, is a polyunsaturated fatty acid (PUFA) derived from arachidonic acid (AA). It is a member of the family of eicosanoids, which are produced naturally in the body and play a vital role in the regulation of various physiological processes. 12-oxo-ETE has been studied extensively for its potential therapeutic applications due to its ability to modulate the activity of various enzymes involved in inflammation, immune response, and cell proliferation.

Scientific Research Applications

Biological Effects on Human Neutrophils

- 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) activates human neutrophils through a mechanism independent of the leukotriene B4 receptor. It is metabolized by neutrophils into less potent compounds, indicating its biological activity can be regulated through metabolism (Powell et al., 1996).

Chemotactic Properties and Therapeutic Potential

- 5-Oxo-ETE is identified as the most potent lipid chemoattractant for human eosinophils and is mediated by the OXE receptor. This makes it a target in eosinophilic diseases like allergic rhinitis and asthma. Potent OXE receptor antagonists have been developed, highlighting its therapeutic potential (Patel et al., 2014).

Role in Asthma and Inflammatory Response

- Studies suggest a role for 5-oxo-ETE in asthmatic inflammatory response, stimulating eosinophil migration to airways. Developing antagonists against the OXE receptor can be a new therapeutic approach for asthma (Jones, 2005).

Structural Requirements for Activation of Receptors

- The structural components of 5-oxo-ETE, including the 5-oxo group, the omega-end, and the carboxyl group, are essential for its biological activity. This has implications for designing drugs targeting the OXE receptor (Patel et al., 2008).

Inhibition of Neutrophil and Eosinophil Activation

- Novel indole OXE receptor antagonists have been identified that effectively inhibit 5-oxo-ETE-induced chemotaxis and actin polymerization in neutrophils and eosinophils. This underlines the potential of these antagonists in treating allergic and asthmatic conditions (Gore et al., 2014).

Potential Role in Cancer

- 5-Oxo-ETE promotes the survival and proliferation of cancer cell lines, suggesting its involvement in cancer. This underscores the importance of understanding its role in inflammation and potential therapeutic targets (Powell & Rokach, 2016).

Mechanism of Action

Target of Action

The primary target of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, also known as 12-OxoETE, is the Gi/o-coupled OXE receptor . This receptor is highly expressed on eosinophils, neutrophils, basophils, and monocytes .

Mode of Action

12-OxoETE interacts with its target, the OXE receptor, to induce a rapid, dose-dependent increase of cytoplasmic free calcium . This interaction is facilitated by G-protein-coupled, eicosanoid-specific receptors and the array of associated G-proteins .

Biochemical Pathways

12-OxoETE is synthesized by human platelets and Aplysia nervous tissue after incubation with arachidonic acid . Microsomal fractions of various tissues will reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE . This compound is involved in eicosanoid signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain and to cell survival itself .

Pharmacokinetics

It is known that this compound is synthesized in human platelets and nervous tissue after incubation with arachidonic acid . It is also known that microsomal fractions of various tissues can reduce 12-oxoETE to 12 (S)-HETE or a mixture of 12 (S)- and 12 ®-HETE .

Result of Action

The action of 12-OxoETE results in a rapid, dose-dependent increase of cytoplasmic free calcium . This can lead to various cellular effects, including the activation of certain signaling pathways . It is also a potent chemoattractant for inflammatory cells, especially eosinophils .

Action Environment

The diversity of G-proteins that most receptors are able to couple to can lead to the actuation of different signaling pathways by the same receptor

Biochemical Analysis

Biochemical Properties

The 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- is a metabolite of arachidonic acid . It interacts with various enzymes and proteins, including lipoxygenase enzymes such as ALOX12 and ALOX12B . These interactions lead to the production of 12-KETE, which can further interact with other biomolecules to exert its effects .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis in bovine trophoblast cells . It influences cell function by activating matrix metalloproteinases in these cells, leading to collagen degradation . This suggests that 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- may play a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to induce DNA fragmentation and upregulation of the Bcl-2 associated X protein (Bax) gene, a pro-apoptotic factor, suggesting that it induces apoptosis in trophoblast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- change over time. For instance, even at lower concentrations, it can activate matrix metalloproteinases in trophoblast cells . This suggests that the compound may have long-term effects on cellular function.

Metabolic Pathways

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- is involved in the metabolic pathways of arachidonic acid . It interacts with enzymes such as ALOX12 and ALOX12B to produce 12-KETE .

Subcellular Localization

Its role in inducing apoptosis suggests that it may be localized to areas of the cell involved in this process .

properties

| { "1. Design of the Synthesis Pathway": "The synthesis of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product. The key steps in the synthesis pathway include the synthesis of the required fatty acid chain, followed by the introduction of the ketone functional group at the 12th carbon position, and finally the formation of the desired cis-trans isomer configuration at the 5th, 8th, 10th, and 14th carbon positions.", "2. Starting Materials": [ "Methyl 9-octadecynoate", "Lithium diisopropylamide (LDA)", "Ethyl bromoacetate", "Sodium borohydride (NaBH4)", "Bromine", "Hexane", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Acetic acid", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanesulfonic acid (MSA)", "Triphenylphosphine (PPh3)", "Carbon tetrachloride (CCl4)", "Manganese dioxide (MnO2)", "Hydrogen peroxide (H2O2)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic anhydride", "Pyridine", "Sodium methoxide (NaOCH3)", "2,4-Dinitrophenylhydrazine", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol", "Sodium methoxide (NaOCH3)", "Acetic anhydride", "Pyridine", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Methanol", "Sodium borohydride (NaBH4)", "Acetic acid", "Methanesulfonic acid (MSA)", "Sodium hydroxide (NaOH)", "Sodium methoxide (NaOCH3)", "Ethanol", "Sodium hydro | |

CAS RN |

108437-64-5 |

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(5Z,8Z,10E,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ |

InChI Key |

GURBRQGDZZKITB-VXBMJZGYSA-N |

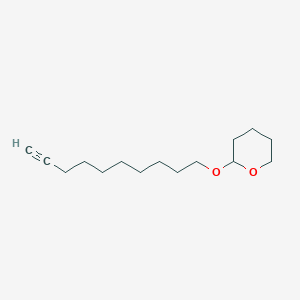

Isomeric SMILES |

CCCCC/C=C\CC(=O)/C=C/C=C\C/C=C\CCCC(=O)O |

SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

Appearance |

Assay:≥90%A solution in ethanol |

physical_description |

Solid |

synonyms |

12-KETE 12-keto-5,8,11,13-eicosatetraenoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

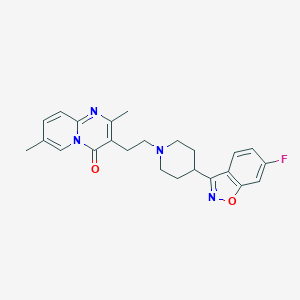

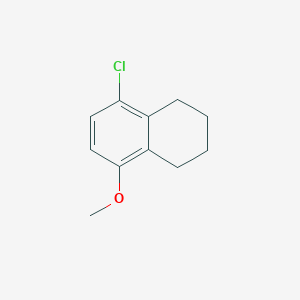

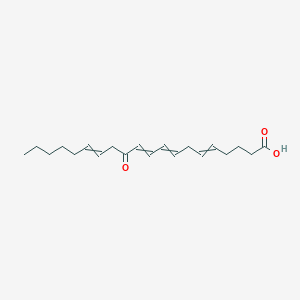

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)